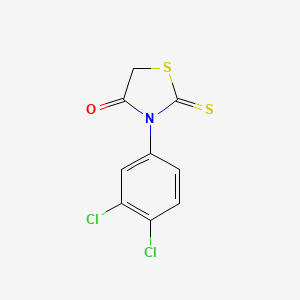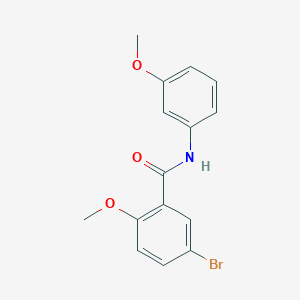![molecular formula C18H15N3O B5872620 1-(9-METHYL-2-PHENYL-9H-IMIDAZO[1,2-A][1,3]BENZIMIDAZOL-3-YL)-1-ETHANONE](/img/structure/B5872620.png)
1-(9-METHYL-2-PHENYL-9H-IMIDAZO[1,2-A][1,3]BENZIMIDAZOL-3-YL)-1-ETHANONE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(9-METHYL-2-PHENYL-9H-IMIDAZO[1,2-A][1,3]BENZIMIDAZOL-3-YL)-1-ETHANONE is a complex organic compound belonging to the class of imidazobenzimidazoles This compound is characterized by its unique structure, which includes an imidazo[1,2-a]benzimidazole core substituted with a methyl and phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(9-METHYL-2-PHENYL-9H-IMIDAZO[1,2-A][1,3]BENZIMIDAZOL-3-YL)-1-ETHANONE typically involves multi-step organic reactions. One common method involves the condensation of 1-methyl-1H-benzimidazol-2-amine with ethyl 3-bromopyruvate, followed by reduction and oxidation steps to form the desired product . The reaction conditions often include heating in ethanol and the use of reagents such as hydrazine hydrate and acetylacetone .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The process may also include purification steps such as column chromatography to isolate the final product .
Chemical Reactions Analysis
Types of Reactions: 1-(9-METHYL-2-PHENYL-9H-IMIDAZO[1,2-A][1,3]BENZIMIDAZOL-3-YL)-1-ETHANONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield alcohol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the imidazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are employed under controlled conditions.
Major Products: The major products formed from these reactions include various substituted imidazobenzimidazole derivatives, which can exhibit different chemical and biological properties .
Scientific Research Applications
1-(9-METHYL-2-PHENYL-9H-IMIDAZO[1,2-A][1,3]BENZIMIDAZOL-3-YL)-1-ETHANONE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its effects on cellular processes.
Industry: Utilized in the development of new materials and as a precursor in organic synthesis.
Mechanism of Action
The mechanism of action of 1-(9-METHYL-2-PHENYL-9H-IMIDAZO[1,2-A][1,3]BENZIMIDAZOL-3-YL)-1-ETHANONE involves its interaction with specific molecular targets. It can bind to enzymes and receptors, modulating their activity. The compound may affect signaling pathways, leading to changes in cellular functions. For example, it has been shown to influence the phosphorylation of proteins involved in osteoblast differentiation .
Comparison with Similar Compounds
- 9-Methyl-2-phenyl-9H-imidazo[1,2-a]benzimidazole
- 3-(2,3-Dimethoxyphenyl)-1-(9-methyl-2-phenyl-9H-imidazo[1,2-a]benzimidazol-3-yl)-2-propen-1-one
Uniqueness: 1-(9-METHYL-2-PHENYL-9H-IMIDAZO[1,2-A][1,3]BENZIMIDAZOL-3-YL)-1-ETHANONE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
1-(4-methyl-2-phenylimidazo[1,2-a]benzimidazol-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O/c1-12(22)17-16(13-8-4-3-5-9-13)19-18-20(2)14-10-6-7-11-15(14)21(17)18/h3-11H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWFKXMLGGDZZCO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(N=C2N1C3=CC=CC=C3N2C)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(Z)-[amino(pyridin-2-yl)methylidene]amino] naphthalene-2-sulfonate](/img/structure/B5872538.png)
![5-(3,4-dimethoxyphenyl)-6-methyl-2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B5872551.png)



![6-chloro-5,7-dimethyl-2-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B5872577.png)
![N-[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propyl]pyridine-2-carboxamide](/img/structure/B5872588.png)
![7-[(3-chlorophenyl)methoxy]-3,4-dimethyl-2H-chromen-2-one](/img/structure/B5872590.png)
![4-chloro-N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]-N-[(2-fluorophenyl)methyl]benzenesulfonamide](/img/structure/B5872606.png)
![2-[3-CYANO-4-(METHOXYMETHYL)-6-METHYL-2-OXO-1,2-DIHYDROPYRIDIN-1-YL]-N-(2-ETHYLPHENYL)ACETAMIDE](/img/structure/B5872612.png)
![2-{[4-allyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-1-(1-ethyl-2,5-dimethyl-1H-pyrrol-3-yl)ethanone](/img/structure/B5872613.png)

![N'-[(1E)-1-(5-chlorothiophen-2-yl)ethylidene]-2-hydroxybenzohydrazide](/img/structure/B5872624.png)
